REACTION_SMILES
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[C:37]([NH:38][c:39]1[cH:40][c:41]([NH:42][C:43](=[O:44])[CH3:45])[cH:46][cH:47][c:48]1[O:49][CH3:50])(=[O:51])[CH3:52].[CH3:17][C:18]([O:19][C:20](=[O:21])[CH3:22])=[O:23].[CH3:24][O:25][c:26]1[cH:27][cH:28][c:29]([NH:33][C:34]([CH3:35])=[O:36])[cH:30][c:31]1[NH2:32].[CH3:63][OH:64].[ClH:1].[N+:2]([c:3]1[cH:4][c:5]([N+:6]([O-:7])=[O:8])[cH:9][cH:10][c:11]1[Cl:14])([O-:12])=[O:13].[NH2:53][c:54]1[cH:55][c:56]([NH2:57])[cH:58][cH:59][c:60]1[O:61][CH3:62].[Na+:16].[OH-:15]>>[CH3:24][O:25][c:26]1[cH:27][cH:28][c:29]([NH:33][C:34]([CH3:35])=[O:36])[cH:30][c:31]1[NH2:32].[ClH:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NC(C)=O)cc1NC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(NC(C)=O)cc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(Cl)c([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(N)cc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(NC(C)=O)cc1N
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |